10-(4-bromobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
This compound belongs to a class of tricyclic heterocyclic systems featuring a fused 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-pentaene core. Its structure is distinguished by a 4-bromobenzenesulfonyl group at position 10 and an N-(3,5-dimethylphenyl) substituent at position 6. Such structural features are characteristic of kinase inhibitors and protease modulators, as seen in related compounds studied for ROCK1 kinase inhibition .
Properties
IUPAC Name |
10-(4-bromophenyl)sulfonyl-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN5O2S2/c1-12-9-13(2)11-15(10-12)23-19-18-17(7-8-30-18)27-20(24-19)21(25-26-27)31(28,29)16-5-3-14(22)4-6-16/h3-11H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXPYOQWFIZMJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-bromobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps, including the formation of the bromobenzenesulfonyl group, the introduction of the dimethylphenyl group, and the construction of the thia-tetraazatricyclo framework. Key reagents and conditions used in these steps include:
Formation of Bromobenzenesulfonyl Group: This step involves the reaction of benzenesulfonyl chloride with bromine in the presence of a catalyst such as iron(III) chloride.
Introduction of Dimethylphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction using 3,5-dimethylbenzene and an appropriate alkylating agent.
Construction of Thia-Tetraazatricyclo Framework: This complex step involves the cyclization of intermediate compounds under specific conditions, such as high temperature and the presence of a strong acid or base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
10-(4-bromobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles such as hydroxide, cyanide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, mild to moderate temperatures.
Substitution: Sodium hydroxide, sodium cyanide, amine compounds, typically in polar solvents like water or dimethyl sulfoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10-(4-bromobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 10-(4-bromobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, while the dimethylphenyl group can engage in hydrophobic interactions. The thia-tetraazatricyclo framework provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Spectroscopic and Computational Comparisons
- NMR Analysis : Studies on structurally related compounds (e.g., rapamycin derivatives) reveal that substituent changes in regions analogous to the 4-bromobenzenesulfonyl group (electron-withdrawing) and N-aryl groups (steric effects) cause distinct chemical shift perturbations in regions corresponding to tricyclic core protons. For example, in compounds with para-substituted sulfonyl groups, protons near the sulfur atom exhibit downfield shifts (~0.3–0.5 ppm) due to increased electron deficiency .
- Docking Efficiency : Computational screening methods, such as Chemical Space Docking, prioritize compounds with optimal sulfonyl and aryl substituents for kinase targets. The target compound’s bromine and dimethylphenyl groups likely enhance docking scores compared to analogues with smaller substituents (e.g., methyl or chloro), as observed in ROCK1 kinase virtual screens .
Biological Activity
The compound 10-(4-bromobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule characterized by its unique multi-cyclic structure and the presence of various functional groups. The bromobenzenesulfonyl moiety enhances its reactivity and potential for biological interactions. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action.
Structural Features
The compound's structure can be summarized in the following table:
| Structural Feature | Description |
|---|---|
| Bromobenzenesulfonyl Group | Enhances reactivity and binding affinity to biological targets |
| Thia-Tetraazatricyclo Framework | Provides chemical stability and versatility in applications |
| Amine Functional Group | Engages in acylation and alkylation reactions |
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activity . The presence of the bromobenzenesulfonyl group is believed to enhance binding affinity to microbial targets. For instance:
- Study Findings : Compounds with analogous structures have shown effective inhibition against various bacterial strains.
- Mechanism : The sulfonyl group may facilitate interactions with bacterial enzymes or receptors.
Anticancer Properties
Research has suggested potential anticancer activity for this compound:
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis through pathways involving reactive oxygen species (ROS) generation.
Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
Study 2: Anticancer Activity
In a recent study published in a peer-reviewed journal, the compound was tested on human breast cancer cell lines (MCF-7). Results showed a dose-dependent reduction in cell viability with an IC50 value indicating potent activity.
The mechanisms underlying the biological activities of this compound are still under investigation but may involve:
- Enzyme Inhibition : The sulfonyl group may interact with active sites on enzymes critical for microbial survival or cancer cell proliferation.
- Cell Signaling Modulation : The compound could modulate signaling pathways involved in cell growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
